

Application Notes and Protocols: YSK 12C4 for Targeted Dendritic Cell Applications

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Compound of Interest

Compound Name: YSK 12C4

Cat. No.: B12385140

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Introduction

YSK 12C4 is a potent, ionizable cationic lipid that has demonstrated significant promise in the delivery of therapeutic payloads, particularly small interfering RNA (siRNA), to dendritic cells (DCs).[1][2] Its unique fusogenic and cationic properties facilitate efficient cellular uptake and endosomal escape, making it an ideal candidate for immunomodulatory applications.[3] These application notes provide a comprehensive overview of **YSK 12C4**-based lipid nanoparticles, their application in DC targeting, and detailed protocols for their formulation and use in research settings. The primary application discussed is the use of **YSK 12C4**-formulated as a Multifunctional Envelope-Type Nano Device (MEND) to deliver siRNA for silencing immunosuppressive genes within DCs, thereby enhancing anti-tumor immunity.[3]

Data Presentation

The following tables summarize the quantitative data on the physicochemical properties and gene silencing efficiency of **YSK 12C4**-based nanoparticles.

Table 1: Physicochemical Properties of **YSK 12C4**-containing Lipid Nanoparticles (LNPs)

Formulation	Composition (molar ratio)	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
YSK05/12-LNP	YSK05:YSK12-C4:Cholesterol:mPEG2k-DMG (50:20:30:2)	82.75	0.079	+13.5	99.46	[1]

Table 2: In Vitro Gene Silencing Efficiency of **YSK 12C4**-MEND in Dendritic Cells

Delivery Vehicle	Target Gene	Cell Type	Gene Silencing Efficiency	ED50 (nM)	Reference
YSK 12C4-MEND	SOCS1	Mouse Bone Marrow-Derived DCs	>90%	1.5	[2]
Lipofectamine RNAiMAX	SOCS1	Mouse Bone Marrow-Derived DCs	<60%	25	[2]

Table 3: Enhanced Uptake of Targeted Lipid Nanoparticles in Dendritic Cells

Targeting Ligand	Nanoparticle System	Cell Type	Fold Increase in Uptake (Compared to Non-Targeted)	Reference
Anti-DEC-205	Immunoliposomes	Human Monocyte-Derived DCs	6-fold	[4]
Mannose	Mannose-PEG-DSPE/BCAT/DO PE Lipoplexes	Mouse Bone Marrow-Derived DCs	~2-fold (relative to non-mannosylated)	[1]

Experimental Protocols

Protocol 1: Formulation of YSK 12C4-MEND for siRNA Delivery

This protocol describes the preparation of **YSK 12C4-MEND** encapsulating siRNA using a microfluidic mixing method.

Materials:

- **YSK 12C4** lipid
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)
- siRNA (specific to the target gene and a non-targeting control)
- Ethanol (RNase-free)
- Citrate buffer (pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve **YSK 12C4**, cholesterol, and DSPE-PEG in ethanol at a desired molar ratio (e.g., 50:48:2). The final lipid concentration should be between 10-20 mM.
 - Vortex thoroughly to ensure complete dissolution.
- Prepare siRNA Solution:
 - Dilute the siRNA in citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
 - Set the flow rate ratio of the aqueous to organic phase to 3:1.
 - Initiate the mixing process to form the **YSK 12C4-MEND**.
- Dialysis:
 - Transfer the resulting nanoparticle suspension to a dialysis cassette.
 - Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes, to remove ethanol and unencapsulated siRNA.
- Characterization:
 - Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated nanoparticles using dynamic light scattering (DLS).

- Determine the siRNA encapsulation efficiency using a Quant-iT RiboGreen assay or a similar method.
- Storage:
 - Sterilize the final **YSK 12C4**-MEND suspension by passing it through a 0.22 µm filter.
 - Store at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: Transfection of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the procedure for transfecting murine BMDCs with **YSK 12C4**-MEND carrying siRNA.

Materials:

- Bone marrow cells isolated from mice
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)
- Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
- **YSK 12C4**-MEND encapsulating target-specific siRNA and control siRNA
- 6-well tissue culture plates
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHCII, anti-CD86)
- Reagents for RNA extraction and qRT-PCR

Procedure:

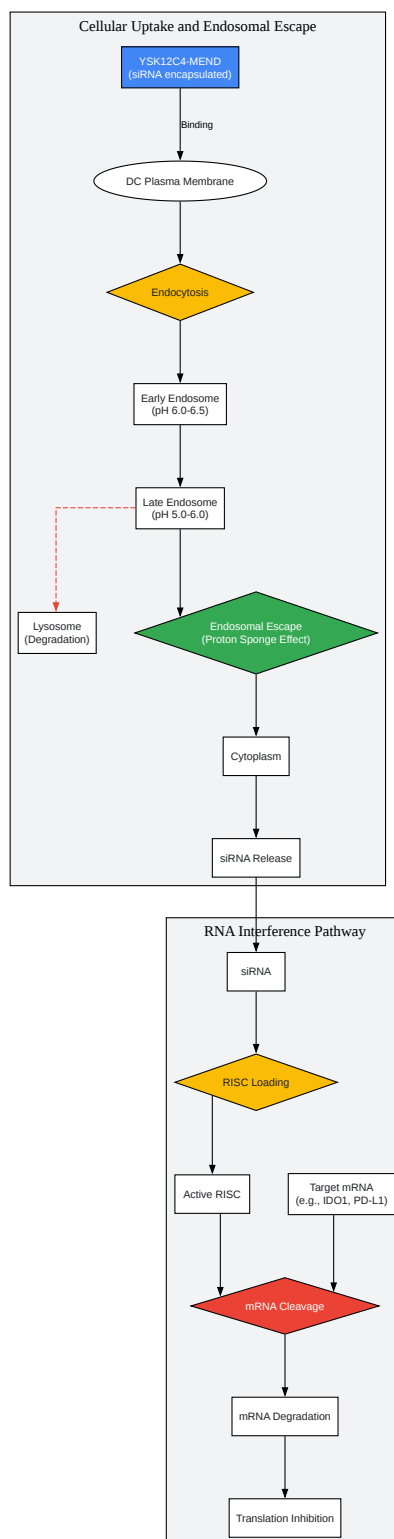
- Generation of BMDCs:

- Harvest bone marrow from the femurs and tibias of mice.
- Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF at 37°C and 5% CO₂.
- On day 3, add fresh complete medium with GM-CSF.
- On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.
- Transfection:
 - Seed the immature BMDCs in a 6-well plate at a density of 1×10^6 cells/well in 2 mL of fresh complete medium with GM-CSF.
 - Add the **YSK 12C4**-MEND-siRNA complexes to the cells at a final siRNA concentration of 10-100 nM. Gently swirl the plate to mix.
 - Incubate the cells at 37°C and 5% CO₂ for 24-48 hours.
- Analysis of Gene Silencing:
 - After the incubation period, harvest the cells.
 - For qRT-PCR analysis, extract total RNA from a portion of the cells and perform reverse transcription followed by quantitative PCR to determine the mRNA levels of the target gene.
 - For protein-level analysis (if applicable), lyse the remaining cells and perform a Western blot or flow cytometry analysis.
- Analysis of DC Phenotype and Function:
 - To assess the effect of gene silencing on DC maturation and activation, stain the cells with fluorescently labeled antibodies against surface markers like CD11c, MHCII, and CD86, and analyze by flow cytometry.

- To evaluate the functional consequences, co-culture the transfected DCs with T cells and measure T cell proliferation and cytokine production (e.g., IL-12, IFN- γ).

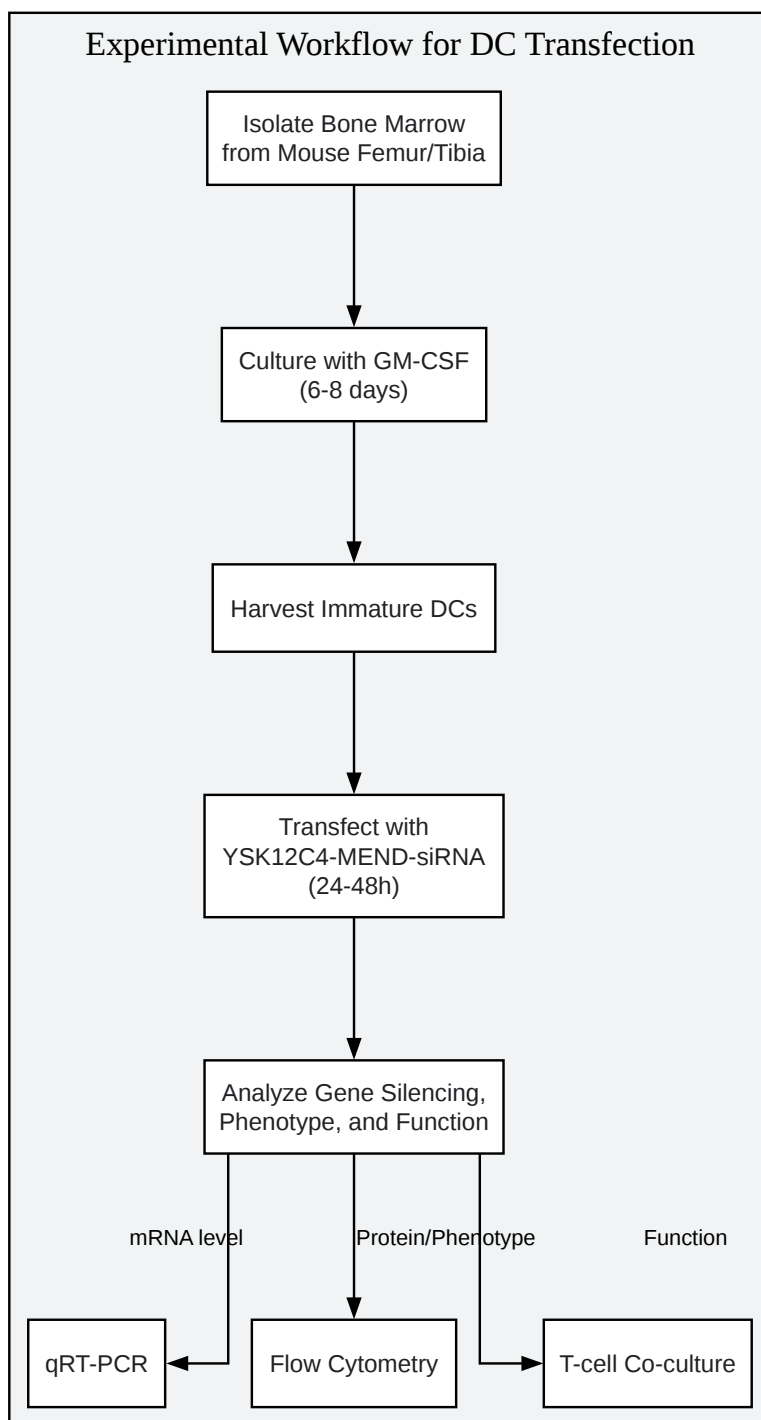
Mandatory Visualizations

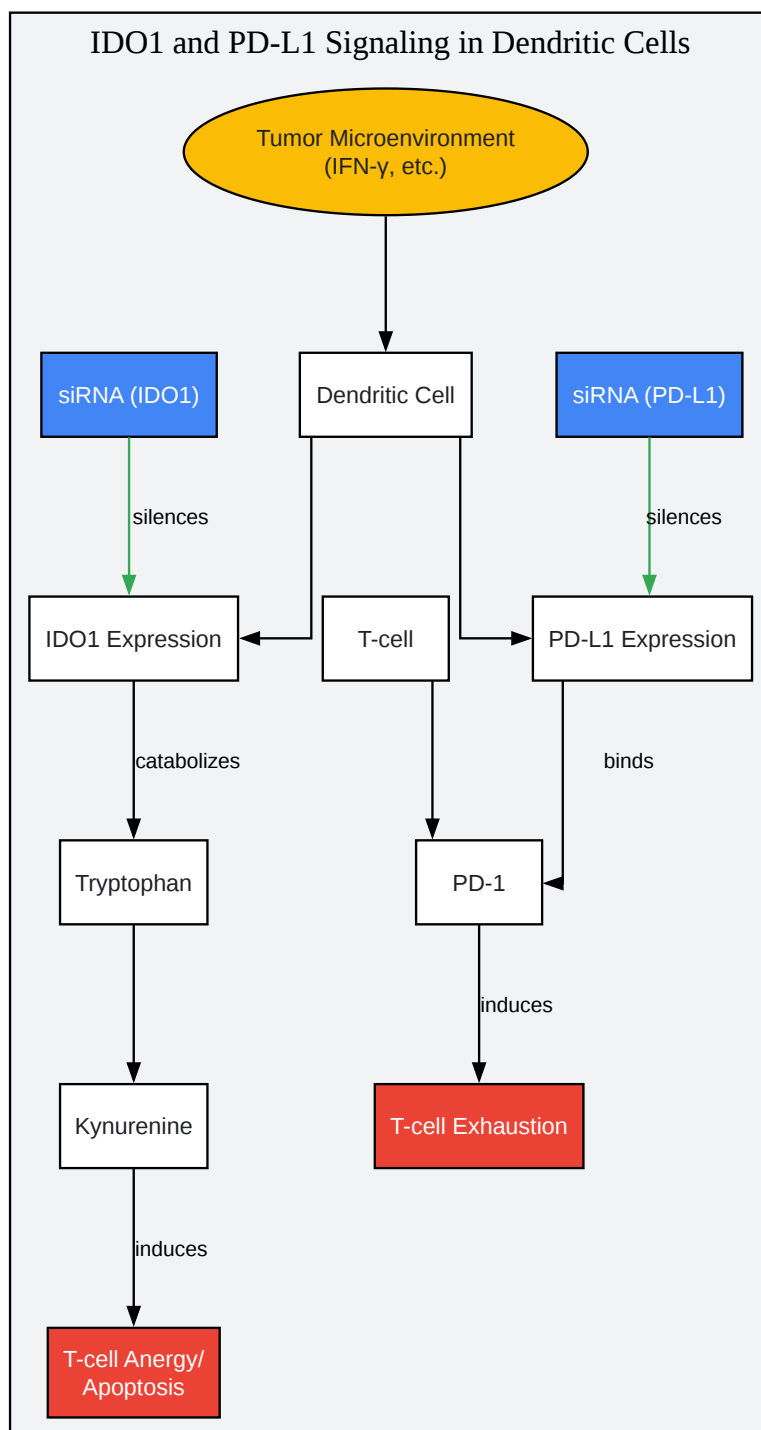
Signaling Pathways and Experimental Workflows



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Caption: Cellular uptake and mechanism of action of **YSK 12C4-MEND** carrying siRNA.





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